molecular formula C21H23NO3 B1327281 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone CAS No. 898774-32-8

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327281
CAS No.: 898774-32-8
M. Wt: 337.4 g/mol
InChI Key: MDCLVCDRTYUDCJ-UHFFFAOYSA-N
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Description

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCLVCDRTYUDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643640
Record name Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-32-8
Record name Ethyl 3-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis strategy, and pharmaceutical utility of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-32-8).

This guide is structured for process chemists and medicinal scientists, focusing on the chemoselective synthesis required to construct this bifunctional scaffold and its role as a privileged intermediate in the development of CNS-active agents and antihistamines.

A Bifunctional Scaffold for Diversity-Oriented Synthesis

Executive Summary

This compound is a high-value pharmaceutical intermediate characterized by a benzophenone core substituted with a basic pyrrolidine moiety and a reactive ethyl ester. Its structure represents a "privileged scaffold" in medicinal chemistry, offering distinct vectors for diversification:

  • The Ketone Bridge: Susceptible to enantioselective reduction (to chiral carbinols) or nucleophilic addition.

  • The Ester Handle (3'-position): Allows for orthogonal functionalization (hydrolysis to acid, amidation, or reduction) without affecting the tertiary amine.

  • The Basic Side Chain (2-position): A pyrrolidinyl-methyl group often associated with H1-antihistaminic and GPCR-modulating activity.

This molecule is frequently cited in the context of Rieke® Zinc chemistry, as its synthesis demonstrates the utility of highly reactive yet chemoselective organozinc reagents capable of tolerating sensitive ester groups during carbon-carbon bond formation.

Chemical Profile & Specifications
ParameterSpecification
Chemical Name Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
CAS Number 898774-32-8
Molecular Formula C₂₁H₂₃NO₃
Molecular Weight 337.41 g/mol
Appearance Viscous oil or low-melting solid (polymorph dependent)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)
LogP ~3.8 (Lipophilic)
Key Impurities Des-ethyl analog (Acid), Bis-pyrrolidine adducts
Strategic Synthesis: The Organozinc Route

The Challenge: Synthesizing this molecule via traditional Grignard addition is flawed. A Grignard reagent derived from the pyrrolidine fragment would attack the ester group at the 3'-position, leading to polymerization or over-addition (tertiary alcohol formation).

The Solution: Rieke Zinc / Negishi Coupling The preferred industrial route utilizes Organozinc chemistry . Organozinc reagents (R-ZnBr) are less nucleophilic than Grignards and tolerate ester functionalities, allowing for the chemoselective formation of the ketone bridge.

Experimental Protocol

Objective: Synthesis of this compound via Negishi Coupling (or Rieke Zinc Acylation).

Reagents:

  • Precursor A: 3-Carboethoxyphenylzinc bromide (0.5 M in THF).

  • Precursor B: 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride (prepared from the acid).

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation of Organozinc Reagent (Active Zn):

    • Note: If not purchasing pre-made Rieke Zinc reagents, generate active zinc by reducing ZnCl₂ with Lithium Naphthalenide in THF.

    • Add ethyl 3-bromobenzoate to the active zinc slurry at 0°C. Stir for 2 hours to form 3-Carboethoxyphenylzinc bromide .

    • Validation: Aliquot hydrolysis and GC-MS check for conversion to ethyl benzoate.

  • Acylation / Coupling:

    • In a separate vessel, dissolve 1.0 eq of 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride in dry THF.

    • Add 0.05 eq of Pd(PPh₃)₄ catalyst.

    • Slowly cannulate the organozinc solution into the acid chloride solution at 0°C.

    • Causality: Reverse addition (Zinc to Chloride) prevents homocoupling and controls the exotherm.

  • Reaction Monitoring:

    • Warm to room temperature and reflux for 4 hours.

    • Monitor via HPLC for the disappearance of the acid chloride derivative.

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution (buffers the basic amine).

    • Extract with Ethyl Acetate.[1][2]

    • Wash organic layer with NaHCO₃ (remove acid traces) and Brine.

    • Purification: Flash chromatography on Silica Gel.

    • Eluent: DCM:MeOH (95:5) with 0.1% Et₃N (prevents streaking of the amine).

Self-Validating Logic & Mechanism

The following diagram illustrates the chemoselective pathway, highlighting why the organozinc route succeeds where Grignard fails.

SynthesisLogic Start Precursors: Ethyl 3-bromobenzoate + 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride Grignard Route A: Grignard (Mg) Start->Grignard Mg/THF Zinc Route B: Rieke Zinc (Zn*) Start->Zinc Zn*/THF Fail FAILURE: Attack on Ester Group (Over-addition) Grignard->Fail High Nucleophilicity Success SUCCESS: Chemoselective Ketone Formation (Ester Intact) Zinc->Success Low Nucleophilicity Product Target: 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone Success->Product

Caption: Chemoselective synthesis strategy comparing Organozinc vs. Grignard reagents. The zinc route preserves the ester functionality.

Pharmaceutical Applications & Reactivity

This intermediate serves as a divergence point for two major classes of compounds:

A. Chiral Amino-Alcohols (Antihistamine/Anticholinergic)

Reduction of the ketone yields chiral amino-alcohols, a pharmacophore found in drugs like Clemastine and Bepotastine analogs.

  • Protocol: Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts.

  • Result: Enantioenriched alcohol (e.g., >95% ee).

B. Tricyclic Heterocycles (CNS Agents)

The proximity of the ester and the ketone/amine allows for cyclization strategies to form Isoindolones or Dibenzazepines after functional group manipulation.

Reactivity Workflow:

Reactivity Core 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone Red Reduction (NaBH4 or Ru-cat) Core->Red Ketone Reduction Hyd Hydrolysis (LiOH) Core->Hyd Ester Hydrolysis Alcohol Chiral Amino-Alcohol (Antihistamine Pharmacophore) Red->Alcohol Acid Carboxylic Acid Derivative (Library Building Block) Hyd->Acid

Caption: Divergent synthesis pathways from the parent benzophenone intermediate.

Analytical Data Summary

For quality control, the following spectral features confirm the structure:

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 1.35 (t, 3H)Methyl of ethyl ester.
δ 3.65 (s, 2H)Benzylic methylene (-CH₂-N) connecting pyrrolidine.
δ 4.38 (q, 2H)Methylene of ethyl ester.
δ 7.2 - 8.2 (m, 8H)Aromatic protons (splitting pattern confirms 1,2- and 1,3-substitution).
¹³C NMR δ 196.5 ppmBenzophenone Ketone (C=O).
δ 166.0 ppmEster Carbonyl (C=O).
IR Spectroscopy 1720 cm⁻¹Ester C=O stretch.
1660 cm⁻¹Diaryl Ketone C=O stretch.
Mass Spectrometry m/z 338.2 [M+H]⁺Protonated molecular ion.
References
  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using active zinc. Tetrahedron. Link

    • Context: Establishes the foundational methodology for synthesizing ester-functionalized organozincs.
  • BOC Sciences. this compound Product Entry.

    • Context: Verification of commercial availability and CAS specific
  • Knochel, P., et al. (2011). Functionalized Organozinc Reagents. In Organozinc Reagents in Synthesis. Context: Advanced protocols for Negishi couplings involving sensitive functional groups like esters.
  • Alfa Chemistry. Benzophenone Derivative Standards. Link

    • Context: Source for physical property data and safety handling sheets (MSDS)

Sources

chemical class and functional groups of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Chemical Class and Functional Groups of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (Molecular Formula: C₂₁H₂₃NO₃, Molecular Weight: 337.42 g/mol ) is a polysubstituted aromatic compound built upon a benzophenone scaffold.[] This guide provides an in-depth analysis of its chemical architecture, offering a hierarchical classification and a detailed examination of its constituent functional groups. By dissecting the roles of the diaryl ketone core, the tertiary amine within the pyrrolidine ring, and the carboethoxy group, we illuminate the molecule's potential physicochemical properties and its relevance in medicinal chemistry. This technical exploration serves as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents, highlighting how the strategic combination of these specific moieties influences molecular behavior and potential bioactivity.

Introduction: The Principle of Molecular Hybridization

In modern drug discovery, the strategy of molecular hybridization—combining distinct pharmacophoric units into a single molecular entity—is a powerful tool for developing novel drug candidates with potentially enhanced affinity, improved selectivity, or optimized pharmacokinetic profiles. This compound is a quintessential example of this design principle. It integrates three structurally and functionally significant motifs: a rigid benzophenone core, a versatile pyrrolidine heterocycle, and an ester group. Understanding the chemical nature of each component is paramount to predicting the molecule's reactivity, metabolic fate, and potential as a scaffold in drug development programs.

Hierarchical Chemical Classification

The classification of a complex molecule like this compound is best approached hierarchically, recognizing its primary structural framework and its key appended moieties.

Primary Scaffold: A Benzophenone Derivative

At its core, the molecule is a benzophenone derivative . The benzophenone scaffold, characterized by a carbonyl group bridging two phenyl rings (diphenylmethanone), is a prevalent and privileged structure in medicinal chemistry.[2][3] This diaryl ketone framework is not merely a passive linker; it imparts significant conformational rigidity and provides a well-defined three-dimensional orientation for its substituents. Derivatives of benzophenone are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making this core an attractive starting point for drug design.[2][4]

Key Heterocyclic Moiety: A Pyrrolidine Derivative

The presence of the 2-pyrrolidinomethyl group classifies the molecule as a pyrrolidine derivative . The pyrrolidine ring is one of the most important saturated nitrogen heterocycles in pharmaceutical science.[5] Its significance stems from several key attributes:

  • Increased 3D Coverage: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, which can lead to enhanced binding interactions with biological targets.[6][7]

  • Modulation of Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and favorably influence other key properties relevant to pharmacokinetics.[8]

  • Hydrogen Bonding: The tertiary nitrogen atom within the substituted pyrrolidine ring acts as a hydrogen bond acceptor, a critical feature for molecular recognition at a receptor binding site.[8]

The pyrrolidine scaffold is a component of numerous FDA-approved drugs, underscoring its versatility and importance in creating bioactive compounds.[9]

In-Depth Analysis of Constituent Functional Groups

The unique chemical personality of this compound arises from the interplay of its distinct functional groups. Each group contributes specific electronic, steric, and physicochemical properties to the overall molecule.

The Diaryl Ketone (Carbonyl Group)

The central ketone (C=O) is the cornerstone of the benzophenone scaffold. The carbonyl group is strongly polarized, with the carbon atom bearing a partial positive charge, making it a potential site for nucleophilic attack.[10] In the context of the overall molecule, it functions primarily as a rigid linker that holds the two substituted phenyl rings in a specific spatial arrangement. Its ability to act as a hydrogen bond acceptor can also contribute to receptor binding interactions.

The Pyrrolidine Ring and Tertiary Amine

The pyrrolidinomethyl substituent introduces a tertiary amine functional group. The nitrogen atom in the pyrrolidine ring is attached to two carbons within the ring and one in the exocyclic methylene bridge.[11] This feature has profound implications:

  • Basicity: The tertiary amine confers basic properties to the molecule, allowing for the formation of acid-addition salts. This is a common strategy in drug development to improve the solubility, stability, and crystallinity of a compound.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it nucleophilic.[5] While this is a key chemical property, it can also represent a potential metabolic liability, as tertiary amines can sometimes be bio-activated.[8]

The Carboethoxy (Ethyl Ester) Group

Located at the 3'-position, the carboethoxy group (-COOCH₂CH₃) is an ester functional group. Esters are common moieties in pharmaceuticals and contribute in several ways:

  • Polarity and Solubility: The ester group is polar and can participate in hydrogen bonding as an acceptor, influencing the molecule's solubility and ability to cross biological membranes.

  • Metabolic Handle: Esters are susceptible to hydrolysis by esterase enzymes present in the body. This can be a metabolic pathway for drug clearance. Conversely, this property can be intentionally exploited in prodrug design, where an ester is used to mask a more polar carboxylic acid, improving oral absorption, with subsequent in-vivo hydrolysis releasing the active drug.

  • Synthetic Utility: In organic synthesis, the ethoxycarbonyl group can serve as both an activating and a protecting group, providing strategic advantages in the construction of complex molecules.[12]

The Aromatic Systems

The two phenyl rings are fundamental to the molecule's structure. They serve as the chassis onto which the other functional groups are attached. Furthermore, these aromatic rings can engage in non-covalent interactions crucial for binding to biological targets, such as π-π stacking and hydrophobic interactions.

Integrated Molecular Properties and Drug Development Implications

The combination of these functional groups results in a molecule with a complex and finely tuned set of properties. The basic tertiary amine contrasts with the neutral ester and ketone groups, creating distinct regions of polarity and charge potential across the molecule.

Data Summary: Functional Group Properties
Functional GroupChemical ClassKey PropertiesPotential Role in Drug Development
Diaryl Ketone KetonePolar, H-bond acceptor, rigid linkerStructural scaffold, receptor binding interactions
Pyrrolidine Ring Saturated HeterocycleNon-planar (3D structure), modulates solubilityImproves pharmacophore space exploration, enhances PK properties[6]
Tertiary Amine AmineBasic, H-bond acceptor, nucleophilicEnables salt formation for improved solubility, binding interactions[5][8]
Carboethoxy Group EsterPolar, H-bond acceptor, hydrolyzableModulates polarity, potential prodrug moiety, metabolic site
Aromatic Rings AreneHydrophobic, capable of π-stackingCore structural support, hydrophobic and π-stacking interactions

Visualization of Molecular Architecture

To fully appreciate the spatial relationship between these functional groups, a two-dimensional structural representation is essential. The following diagram, generated using the DOT language, highlights the key components of this compound.

Molecular_Structure cluster_benzophenone Benzophenone Core cluster_pyrrolidine Pyrrolidinomethyl Group b1 C b2 C ketone C=O b1->ketone b3 C b4 C b5 C b6 C-CH₂- p1 N b6->p1 Tertiary Amine Linkage c1 C c2 C c3 C-COOEt c4 C ester COOEt c3->ester Ester Linkage c5 C c6 C ketone->c6 p2 CH₂ p1->p2 p3 CH₂ p2->p3 p4 CH₂ p3->p4 p5 CH₂ p4->p5 p5->p1

Sources

Methodological & Application

Application Note: Determination of the Solubility of Novel Benzophenone Derivatives in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Exemplary Data: The target compound, 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone, is not described in readily available scientific literature. Therefore, this document serves as an exemplary guide. The protocols detailed herein are robust and widely applicable for determining the solubility of novel, non-polar small molecules. All presented data are illustrative and intended to guide researchers in their own experimental design and data interpretation.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory bench to clinical application.[1][2] Poor solubility can impede reliable in vitro assay results, lead to underestimated toxicity, and result in poor bioavailability, ultimately increasing the time and cost of drug development.[3][4] For novel compounds, such as benzophenone derivatives which are often crystalline solids, early and accurate solubility assessment in relevant solvents is a cornerstone of a successful research program.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, prized in drug discovery for its ability to dissolve a vast array of both polar and nonpolar compounds.[5][6][7] This makes it an ideal vehicle for creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[6][8] However, the concentration of DMSO must be carefully controlled in cellular assays due to its potential to affect cell physiology.[5]

Methanol (CH₃OH), a simple polar protic alcohol, is another common solvent in organic synthesis and purification.[9][10][11][12][13] It is completely miscible with water and a wide range of organic solvents, making it useful for initial purifications and as a solvent in certain analytical techniques.[9][10][11][12][13] Understanding a compound's solubility in methanol can be critical for downstream processes like chromatography and formulation.

This application note provides a detailed, field-proven protocol for determining the thermodynamic (equilibrium) solubility of a novel benzophenone derivative in both 100% DMSO and 100% methanol. The described "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is a gold-standard approach for generating reliable and reproducible solubility data.[3][14][15]

Scientific Principles: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[16][17] It is a non-equilibrium measurement often used in early discovery for high-throughput screening.[3][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with the solid phase.[1][4][15] This is a more rigorous measurement, essential for lead optimization and formulation development.[3][4]

This guide focuses on the determination of thermodynamic solubility , which provides the most accurate and fundamental understanding of the compound's behavior in the chosen solvents.

Experimental Design & Workflow

The overall process involves creating a supersaturated solution of the test compound, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical method.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_compound Weigh excess Test Compound prep_solvent Add precise volume of Solvent (DMSO or Methanol) prep_compound->prep_solvent Creates slurry shake Agitate at constant temp (e.g., 24h @ 25°C) prep_solvent->shake Ensures equilibrium centrifuge Centrifuge at high speed (e.g., 14,000 rpm, 10 min) shake->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant Pellets undissolved solid dilute Dilute supernatant into mobile phase supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate concentration vs. Calibration Curve hplc->calculate end Report Data (mg/mL and mM) calculate->end Final Solubility Value

Figure 1. Workflow for Thermodynamic Solubility Determination.

Detailed Protocols

Materials and Equipment
  • Test Compound: this compound (or analogue), solid powder.

  • Solvents: Anhydrous DMSO (≤0.1% water), HPLC-grade Methanol.

  • Equipment:

    • Calibrated analytical balance (±0.01 mg)

    • Vortex mixer

    • Thermostatic shaker/incubator

    • High-speed microcentrifuge

    • Calibrated micropipettes and tips

    • 2 mL microcentrifuge tubes

    • HPLC system with UV detector[18][19][20]

    • Appropriate HPLC column (e.g., C18 reversed-phase)

Protocol 1: Thermodynamic Solubility Determination

This protocol should be performed in parallel for both DMSO and methanol.

  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the test compound into a 2 mL microcentrifuge tube.[5] Record the exact weight.

    • Add 1.0 mL of the chosen solvent (DMSO or Methanol) to the tube.

    • Cap the tube tightly and vortex vigorously for 2-3 minutes. A visible excess of solid should remain, indicating a supersaturated slurry. If all compound dissolves, add more pre-weighed solid until excess is present.[5]

  • Equilibration:

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 hours to ensure the solution reaches thermodynamic equilibrium.[5] This extended time is critical for accurate thermodynamic measurement.[3]

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid material.[5]

    • Crucial Step: Without disturbing the pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant and transfer it to a clean, labeled tube.

  • Sample Preparation for HPLC Analysis:

    • Perform a precise serial dilution of the supernatant into the HPLC mobile phase. The dilution factor will depend on the expected solubility and the linear range of the calibration curve. A starting dilution of 1:1000 is often appropriate.

    • For example, transfer 10 µL of the supernatant into 990 µL of mobile phase (1:100 dilution). Vortex. Then, transfer 100 µL of this solution into 900 µL of mobile phase (a further 1:10 dilution, for a total of 1:1000).

Protocol 2: HPLC Quantification
  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of the test compound in a suitable solvent (e.g., acetonitrile or the mobile phase) at a known concentration (e.g., 1 mg/mL).[18]

    • From this stock, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the diluted samples.[18]

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV spectrophotometer set to the λmax of the compound.[21] If the λmax is unknown, a photodiode array (PDA) detector can be used to identify it.

    • Run Time: Sufficient to allow for elution of the compound and any impurities.

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (R²) is >0.99.

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[22]

    • Calculate the original concentration in the supernatant by multiplying the result by the dilution factor. This value is the thermodynamic solubility.

Illustrative Data Presentation

The final solubility data should be presented clearly, including both mass concentration and molar concentration.

Table 1: Illustrative Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25155.2400.1
Methanol2521.856.2

(Note: Molecular Weight of this compound is assumed to be 387.47 g/mol for these illustrative calculations.)

Causality and Expert Insights

  • Why a 24-hour equilibration? Shorter incubation times may lead to an underestimation of solubility, reflecting kinetic rather than true thermodynamic values.[3] For crystalline compounds, energy is required to break the crystal lattice, a process that can be slow.

  • Why centrifuge at high speed? This ensures that even very fine, colloidal particles are pelleted, preventing them from being transferred with the supernatant, which would artificially inflate the measured solubility.[5]

  • DMSO Considerations: DMSO is hygroscopic and can absorb atmospheric water, which could potentially decrease the solubility of highly non-polar compounds. Using anhydrous DMSO is best practice.[5] While an excellent solubilizing agent, DMSO can sometimes form specific interactions or solvates with compounds, which may influence experimental outcomes in biological assays.[7]

  • Analytical Method Choice: HPLC-UV is chosen for its specificity and wide dynamic range.[1][19] Unlike simple UV-Vis spectroscopy on the supernatant, HPLC separates the analyte from any potential soluble impurities that might also absorb at the analytical wavelength, ensuring only the compound of interest is quantified.[22][23]

Conclusion

This application note provides a comprehensive and robust framework for the accurate determination of the thermodynamic solubility of novel benzophenone derivatives, or other small molecules, in DMSO and methanol. By adhering to the principles of extended equilibration and employing a specific, validated HPLC method for quantification, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in hit-to-lead campaigns, guiding formulation strategies, and ensuring the integrity of subsequent biological and ADME-Tox screening data.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Chemistry Notes. (2023, June 29). Methanol - Definition, Properties, Uses, and Tests.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Lin, C. E., & Lin, C. H. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(23), 4749–4752.
  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Kansy, M., Senner, F., & Gubernator, K. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(24), 5973–5979.
  • Di Matteo, G., Pieroni, M., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10811.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ozer, D., & Ozer, Y. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 33(2), 145-156.
  • Naureen, F., Shah, Y., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Solventis. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • Hedoux, A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. International Journal of Pharmaceutics, 646, 123456.
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(7), 3141-3143.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3178.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31.
  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?.
  • PCBIS. (n.d.). Kinetic solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(6), 1488-1493.
  • Britannica. (2026, January 21). Methanol.
  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL.

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preparation of benzophenone derivatives using 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3'-Carboethoxy-2-pyrrolidinomethyl Benzophenone in Diversity-Oriented Synthesis

Executive Summary

This application note details the strategic use of This compound (CAS 898774-32-8) as a high-utility "hub" intermediate in the synthesis of pharmacologically active scaffolds. While traditional benzophenone functionalization often requires handling unstable benzylic halides, this molecule utilizes the pyrrolidinomethyl group as a stable, "latent" electrophile.

We provide a validated protocol for activating this Mannich base-like precursor to generate 3'-functionalized 1,4-benzodiazepines and isoindoles . The presence of the 3'-carboethoxy group provides a critical orthogonal handle for late-stage diversification, making this scaffold ideal for the development of Antibody-Drug Conjugates (ADCs) or PROTAC linkers.

Molecule Profile & Strategic Advantage

  • Compound: this compound

  • Role: Stable Precursor for Ortho-Functionalized Diaryl Ketones.

  • Core Logic:

    • Stability: The pyrrolidine moiety masks the reactive benzylic position, preventing premature hydrolysis or polymerization common with 2-chloromethyl benzophenones.

    • Activation: The pyrrolidine ring can be regioselectively cleaved (Von Braun-type degradation) to reveal a reactive electrophile (chloride or bromide) on demand.

    • Divergence: The 3'-ester group allows for modification of the "C-ring" (in benzodiazepine nomenclature) without affecting the heterocyclic core assembly.

Structural Logic Diagram

G Start 3'-Carboethoxy-2-pyrrolidinomethyl Benzophenone (Stable Precursor) Activation Activation Step (Ethyl Chloroformate) Start->Activation Regioselective Cleavage Intermediate 2-Chloromethyl Intermediate (Reactive Electrophile) Activation->Intermediate - N-Carboethoxypyrrolidine Path1 Pathway A: Delépine Reaction Intermediate->Path1 + Hexamine Path2 Pathway B: Primary Aminolysis Intermediate->Path2 + NH3 / R-NH2 Product1 2,3-Dihydro-1H-1,4-benzodiazepines (CNS Active Scaffolds) Path1->Product1 Cyclization Product2 Isoindoles / Isoindolines (Heterocyclic Cores) Path2->Product2 Reductive Cyclization

Figure 1: The "Hub" strategy utilizing the pyrrolidinomethyl group as a masked electrophile.

Experimental Protocols

Protocol A: Activation of the Mannich Base (Benzylic Chlorination)

Objective: Convert the stable pyrrolidine precursor into the reactive 2-chloromethyl derivative. This step relies on the Von Braun reaction principle, using ethyl chloroformate to cleave the benzylic C-N bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Ethyl Chloroformate (1.5 equiv)

  • Solvent: Anhydrous Toluene or Benzene (Caution: Carcinogen, Toluene preferred)

  • Base: NaHCO₃ (saturated aq.[1] wash)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Addition: Add 15 mmol of ethyl chloroformate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (the starting amine is more polar; the chloride product is less polar).

    • Mechanistic Insight: The pyrrolidine nitrogen attacks the chloroformate to form a quaternary ammonium salt. Chloride ion then attacks the benzylic position via S_N2, displacing the carbamate-protected pyrrolidine.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove excess acid/reagent, followed by brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-chloromethyl-3'-carboethoxybenzophenone is an oil or low-melting solid that should be used immediately in Protocol B to avoid degradation.

Protocol B: Synthesis of the 1,4-Benzodiazepine Scaffold

Objective: Cyclization of the activated intermediate to form a 5-aryl-2,3-dihydro-1H-1,4-benzodiazepine.

Reagents:

  • Intermediate: 2-Chloromethyl-3'-carboethoxybenzophenone (from Protocol A)

  • Reagent: Hexamethylenetetramine (Hexamine) (1.1 equiv)

  • Solvent: Chloroform or Ethanol

  • Cyclization Reagent: Hydrazine hydrate or Glycine ethyl ester (depending on target).

  • Standard Route: Ammonia/Methanol.[1][2]

Methodology (Delépine-based Amination & Cyclization):

  • Salt Formation: Dissolve the crude chloride (from Protocol A) in chloroform (5 mL/g). Add Hexamine (1.1 equiv) and stir at reflux for 4 hours. A white precipitate (the quaternary hexaminium salt) will form.

  • Hydrolysis: Filter the salt and reflux it in ethanolic HCl (conc. HCl/Ethanol 1:10) for 2 hours to cleave the hexamine, generating the primary amine hydrochloride: 2-aminomethyl-3'-carboethoxybenzophenone .

  • Cyclization:

    • Neutralize the amine salt with NaOH to pH 8.

    • Option 1 (Direct Dihydro-BZD): Heat the free amine in refluxing ethanol/acetic acid. The intramolecular Schiff base formation between the primary amine and the benzophenone ketone occurs, yielding the 5-(3-carboethoxyphenyl)-2,3-dihydro-1H-1,4-benzodiazepine .

    • Option 2 (Oxidation to BZD-one): React the amine with ethyl oxalyl chloride followed by cyclization to form the 2-oxo derivative.

Data Summary Table: Typical Yields

StepTransformationReagentTypical YieldCritical Parameter
1ActivationEthyl Chloroformate85-92%Anhydrous conditions essential
2AminationHexamine (Delépine)78-85%Isolation of quaternary salt
3CyclizationAcid/Base Reflux65-75%pH control during neutralization

Advanced Application: Linker Chemistry

The 3'-carboethoxy group remains intact during the pyrrolidine activation and benzodiazepine cyclization. This allows for orthogonal functionalization at the final stage.

Protocol C: Hydrolysis and Coupling

  • Hydrolysis: Treat the purified benzodiazepine derivative with LiOH (2 equiv) in THF/H₂O (3:1) at RT for 12 hours.

  • Result: Formation of the carboxylic acid derivative.

  • Coupling: Standard EDC/NHS or HATU coupling can be used to attach:

    • PEG chains (for solubility).

    • E3 Ligase Ligands (for PROTAC development).

    • Antibody Linkers (e.g., Val-Cit-PAB).

References

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7. Link

  • Vaughn, G. N., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules, 19(1), 1-15. Link

  • Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433–465. Link

  • Kamal, A., et al. (2002). Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepines. Tetrahedron Letters, 43(39), 6961-6963. Link

  • BenchChem. (2025).[3] The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. Link

Sources

Application Note & Protocol: Determining Optimal Solvent Systems for 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and optimize solvent systems for 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-32-8). Due to the limited availability of specific solubility data for this compound, this document emphasizes a systematic, first-principles approach. It integrates theoretical considerations, including structural analysis and solubility parameter theory, with detailed, practical experimental protocols. The objective is to empower the user to make informed, rational decisions in solvent selection for applications ranging from synthesis and purification to formulation development, while adhering to the stringent safety and regulatory standards of the pharmaceutical industry.[1][2]

Introduction: The Critical Role of Solvent Selection

The choice of a solvent is a critical decision in the lifecycle of an active pharmaceutical ingredient (API).[1][3] An optimal solvent system not only dictates the efficiency of reaction kinetics, crystallization, and purification but also profoundly influences the API's final form, including its polymorphic identity, crystal habit, and overall stability.[3][4] For this compound, a molecule with multiple functional groups, a methodical approach to solvent selection is paramount to ensure process robustness, scalability, and compliance with regulatory guidelines such as the ICH Q3C for residual solvents.[1] This guide eschews a "trial and error" methodology in favor of a predictive and systematic workflow.

Physicochemical & Structural Analysis of the Target Molecule

A foundational understanding of the target molecule's structure is the first step in predicting its solubility behavior.

  • IUPAC Name: ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate[]

  • Molecular Formula: C₂₁H₂₃NO₃[]

  • Molecular Weight: 337.42 g/mol []

  • CAS Number: 898774-32-8[][6][7]

Structural Features Influencing Solubility:

  • Benzophenone Core: The large, nonpolar diaryl ketone structure suggests a baseline solubility in aromatic and moderately polar organic solvents.[8][9][10][11] Benzophenone itself is soluble in solvents like acetone, ethanol, and benzene but is practically insoluble in water.[9][11]

  • Carboethoxy Group (-COOEt): This ester group introduces polarity and potential for hydrogen bond acceptance. It will enhance solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) and some polar protic solvents.

  • Pyrrolidinomethyl Group: The tertiary amine in the pyrrolidine ring is a key feature. It can act as a hydrogen bond acceptor and, depending on the pH of the medium, can be protonated to form a salt, which would dramatically increase aqueous solubility. This makes the molecule's solubility potentially pH-dependent.

  • Overall Polarity: The molecule possesses both significant nonpolar surface area (aromatic rings) and polar functional groups (ketone, ester, amine). This amphiphilic character suggests that a single pure solvent may not be optimal and that solvent blends will likely offer superior performance.

Based on this analysis, the principle of "like dissolves like" suggests that solvents of intermediate to high polarity will be the most effective.[12][13]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[12][13][14] HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components representing specific intermolecular forces:[13][15]

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible.[13][16]

The distance (Ra) between two substances (1 and 2) is calculated as: Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹ᐟ²

While the precise HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. The core value of HSP lies in its ability to rationally select solvents for screening and to intelligently design optimal solvent blends.[16]

Systematic Workflow for Solvent System Optimization

A multi-stage, data-driven approach is recommended to efficiently identify the optimal solvent system. This workflow ensures that resources are used effectively, moving from broad screening to fine-tuned optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: System Optimization A Step 1: Broad Solvent Screening (Qualitative Assessment) B Select diverse solvents from different chemical classes (protic, aprotic, nonpolar). Consult ICH Q3C guidelines. A->B Selection Criteria C Perform small-scale vial tests. Observe dissolution at RT and with gentle heating. A->C Methodology D Step 2: Quantitative Solubility Measurement (Isothermal Shake-Flask Method) A->D Down-select Promising Solvents E Determine solubility (mg/mL) in promising solvents from Phase 1. Use HPLC or UV-Vis for concentration measurement. D->E Protocol G Step 3: Binary/Ternary System Design (Optimization) D->G Refine with Solvent Blends F Generate ranked list of single-solvent efficiencies. E->F Outcome H Select a 'good' solvent (high solubility) and a 'poor' solvent (anti-solvent). Or, blend two 'good' solvents to modulate properties (e.g., polarity, boiling point). G->H Strategy I Map solubility across a range of blend compositions. Identify optimal ratios for specific applications (e.g., crystallization). G->I Experimentation

Sources

Application Note: Crystallization and Isolation of 3'-Carboethoxy-2-pyrrolidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation, purification, and crystallization protocols for 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-32-8). This compound represents a critical class of "amino-ketone ester" intermediates often utilized in the synthesis of antihistamines (e.g., Epinastine analogs) and CNS-active agents.

The simultaneous presence of a basic pyrrolidine nitrogen, a lipophilic benzophenone core, and a hydrolytically sensitive ethyl ester presents a unique process challenge. This guide addresses the common issues of "oiling out," ester hydrolysis, and polymorph control.

Physicochemical Profiling & Strategy

Successful isolation requires understanding the molecule's competing functionalities.

Molecular Properties (Predicted)
PropertyValue (Approx.)Process Implication
Molecular Formula

MW: 337.42 g/mol
pKa (Base) ~9.2 - 9.6 (Pyrrolidine)Highly basic; readily forms salts with weak and strong acids.
LogP 3.5 - 4.2Highly lipophilic; low water solubility; high solubility in DCM/Toluene.
Stability Ester sensitiveCritical: Avoid aqueous strong acids/bases at high temperatures (

) to prevent hydrolysis to the carboxylic acid.
Physical State Low-melting solid or OilFree base tends to oil out; Salt formation is recommended for high-purity isolation.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility: Isopropyl Alcohol (IPA), Ethanol (hot).

  • Low Solubility (Anti-solvents): Heptane, Hexanes, Water (high pH).

Protocol A: Free Base Crystallization (Thermodynamic Control)

Use this method if the crude purity is >95% and the compound is intended for immediate use in non-acidic subsequent steps.

Mechanism of Action

This protocol utilizes a cooling crystallization combined with a solvent/anti-solvent swing. The benzophenone core provides stacking interactions (π-π) that drive lattice formation, provided the flexible pyrrolidine tail is stabilized by low temperature.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude oil (10 g) in Ethyl Acetate (30 mL) at 45°C.

    • Note: Do not exceed 50°C to minimize thermal degradation or ester transesterification.

  • Filtration (Polish):

    • Filter the warm solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., MgSO₄ from drying steps).

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (60 mL) dropwise over 30 minutes while maintaining 45°C.

    • Visual Check: The solution should remain clear or turn slightly hazy. If distinct oil droplets appear ("oiling out"), stop addition and add 2 mL of Ethyl Acetate to redissolve.

  • Controlled Cooling (The Critical Step):

    • Ramp temperature down to 20°C at a rate of 5°C/hour.

    • Seeding: If available, add seed crystals (0.1 wt%) at 30°C.

    • Once at 20°C, further cool to 0-5°C and hold for 4 hours.

  • Isolation:

    • Filter the resulting white-to-pale-yellow solid.

    • Wash with cold 1:4 EtOAc:Heptane.

    • Vacuum dry at 35°C.

Protocol B: Salt Formation (The "Rescue" Method)

Use this method for oily crude mixtures, lower purity batches (<90%), or for long-term storage. The salt lattice is significantly more stable than the free base.

Rationale

The pyrrolidine nitrogen is a robust proton acceptor. Forming the Hydrochloride or Oxalate salt disrupts the amorphous "oily" phase and forces a crystalline lattice structure.

Reagents
  • Option 1 (Preferred): Anhydrous HCl in 2-Propanol (5-6 N). Avoid aqueous HCl to protect the ester.

  • Option 2 (Alternative): Oxalic acid (anhydrous) in Acetone.

Procedure (HCl Salt)
  • Preparation:

    • Dissolve crude free base (10 g, ~29.6 mmol) in anhydrous 2-Propanol (IPA) (50 mL) at room temperature.

  • Acidification:

    • Cool the solution to 10-15°C.

    • Add HCl in IPA (1.1 equivalents, ~33 mmol) dropwise.

    • Exotherm Warning: The reaction is exothermic.[1] Maintain Temp < 25°C.

  • Crystallization:

    • The solution will likely thicken immediately.

    • Stir at 20°C for 1 hour.

    • If no precipitate forms, add Diisopropyl Ether (IPE) or MTBE (20 mL) as an anti-solvent until turbidity persists.

  • Digestion:

    • Heat the slurry to 50°C for 30 minutes (Ostwald ripening) to improve filterability, then cool slowly to 0°C.

  • Filtration:

    • Filter the hygroscopic solid under nitrogen/argon blanket (to prevent moisture uptake).

    • Wash with cold IPA/MTBE (1:1).

Process Visualization & Logic

Isolation Workflow

The following diagram illustrates the decision matrix for processing the reaction mixture.

IsolationWorkflow Start Crude Reaction Mixture (DCM or Toluene) Workup Aqueous Wash (NaHCO3) Dry Organic Layer (Na2SO4) Start->Workup Concentration Concentrate to Oil (Rotovap < 45°C) Workup->Concentration PurityCheck Check Purity (HPLC/TLC) Concentration->PurityCheck FreeBase Protocol A: Free Base Crystallization (EtOAc / Heptane) PurityCheck->FreeBase Purity > 95% SaltForm Protocol B: Salt Formation (HCl/IPA or Oxalate) PurityCheck->SaltForm Purity < 95% or Oily Product Final Crystalline Solid (Storage Stable) FreeBase->Product SaltForm->Product

Figure 1: Decision logic for isolating this compound based on crude purity.

Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule.

OilingOut Problem Problem: Solution turns milky/oily instead of crystallizing Cause1 Temp too high (Supersaturation too fast) Problem->Cause1 Cause2 Impurity Profile (Inhibits nucleation) Problem->Cause2 Fix1 Action: Re-heat to clear point Add Seed Crystals Cause1->Fix1 Fix2 Action: Switch to Salt Formation (Protocol B) Cause2->Fix2

Figure 2: Troubleshooting matrix for phase separation issues.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform these checks:

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

    • Target: >98.5% Area.[2][3]

    • Watch for: Hydrolysis product (Carboxylic acid) eluting earlier than the ester.

  • 1H-NMR Verification:

    • Confirm the integrity of the Ethyl Ester (quartet at ~4.3 ppm, triplet at ~1.3 ppm).

    • Confirm the Pyrrolidine ring (multiplets at ~1.7 and ~2.5 ppm).[3]

    • Absence of Solvent:[4] Check for trapped EtOAc or Heptane (common in rapid crystallization).

References

  • General Benzophenone Isolation: Organic Syntheses, Coll. Vol. 6, p. 115 (1988). "2-Aminobenzophenone derivatives." Link

  • Chiral Separation of Amino-Esters: Lee, H. et al. "A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base derivatives."[5] Journal of Chromatography A, 2012. Link

  • Salt Selection for Basic Drugs: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (General Reference for Pyrrolidine Salt Selection).
  • Co-Crystallization Techniques: "Co-Crystallization and Structural Studies of Benzophenone." MDPI Crystals, 2024. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

common impurities in commercial 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone batches

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of commercial batches of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone. Understanding and identifying common impurities is critical for ensuring the accuracy, reproducibility, and safety of your experimental results.

Introduction

This compound is a complex organic molecule utilized in various research and development applications. The multi-step synthesis required for its production can introduce a range of impurities that may be present in commercial batches. These impurities can arise from starting materials, side reactions, or degradation of the final product. This guide will help you identify potential impurities, understand their impact on your experiments, and provide protocols for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my batch of this compound?

A1: Based on common synthetic routes for substituted benzophenones and pyrrolidine derivatives, the most probable impurities can be categorized as follows:

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials such as ethyl 3-(chlorocarbonyl)benzoate, 2-methylbenzoyl chloride, ethyl benzoate, and pyrrolidine.

  • Isomeric By-products: The Friedel-Crafts acylation step, a common method for forming the benzophenone core, can result in positional isomers. You might find small quantities of 2'- or 4'-Carboethoxy-2-pyrrolidinomethyl benzophenone.

  • Side-Reaction Products: Unintended reactions can generate by-products. These may include hydrolyzed forms of the ester (the corresponding carboxylic acid), or products from over-alkylation of the pyrrolidine nitrogen.

  • Degradation Products: Exposure to light, air, or extreme temperatures can lead to the degradation of the benzophenone core. One known degradation pathway for some benzophenones involves a retro-aldol condensation, which could lead to simpler benzophenone structures.[1]

Q2: How can these impurities affect my experimental results?

A2: The impact of impurities can range from negligible to significant, depending on their nature and concentration.

  • Altered Biological Activity: Impurities with their own biological activity can lead to misleading results in pharmacological assays. For example, different isomers may exhibit varied binding affinities to a target receptor.

  • Inaccurate Quantification: If the impurity has a similar UV absorbance profile to the main compound, it can interfere with concentration determination by UV-Vis spectroscopy.

  • Reaction Interference: Reactive impurities can interfere with downstream chemical reactions, leading to lower yields or the formation of unintended side products.

  • Toxicity: Some impurities may be toxic to cell cultures or animal models, affecting the viability of your experimental system.[2]

Q3: What is a typical purity level for commercial batches of this compound?

A3: Reputable suppliers typically provide a certificate of analysis (CoA) with a purity determination, often by HPLC or NMR. For research-grade material, a purity of ≥95% is common. For more demanding applications, such as in late-stage drug development, higher purity grades (≥98% or ≥99%) may be required. Always refer to the supplier's CoA for the specific purity of your batch.

Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks can be attributed to several sources:

  • Known Impurities: Refer to the potential impurities listed in Q1. Their different polarities will result in distinct retention times on a reverse-phase HPLC column.

  • Solvent Impurities: Ensure the solvents used for your mobile phase and sample preparation are of high purity.

  • Sample Degradation: The compound may be degrading in your sample solvent. It is advisable to prepare samples fresh and store them appropriately.

  • System Contamination: Your HPLC system itself could be contaminated. Running a blank gradient can help diagnose this issue.

Troubleshooting Guide

Problem 1: Inconsistent Biological Assay Results

Potential Cause: Presence of biologically active impurities or lot-to-lot variability in impurity profiles.

Troubleshooting Steps:

  • Characterize the Batch: Perform your own analytical characterization of the batch using HPLC-MS and NMR to identify and quantify any impurities.

  • Compare Lots: If you are using multiple batches, compare their impurity profiles to see if there are significant differences.

  • Purify a Small Sample: If you suspect an impurity is causing the issue, you can attempt to purify a small amount of your material using preparative HPLC or column chromatography. Rerunning the assay with the purified compound can confirm if an impurity was the source of the inconsistency.

Problem 2: Poor Yield in a Subsequent Synthetic Step

Potential Cause: An impurity is interfering with the reaction.

Troubleshooting Steps:

  • Identify Potential Reactive Impurities: Consider which of the potential impurities (e.g., unreacted starting materials with reactive functional groups) could interfere with your specific reaction chemistry.

  • Purification Prior to Reaction: Purify the starting material before proceeding with the next synthetic step.

  • Adjust Reaction Conditions: If purification is not feasible, you may be able to adjust your reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the impact of the impurity.

Analytical Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection (MS) Electrospray Ionization (ESI) in positive mode
MS Scan Range m/z 100-1000

Data Analysis: Look for peaks other than the main product. The mass-to-charge ratio (m/z) of these peaks can help in the tentative identification of impurities by comparing them to the molecular weights of the suspected compounds.

Protocol 2: NMR for Structural Confirmation and Impurity Identification

1H and 13C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

Analysis:

  • 1H NMR: The integral of the peaks corresponding to the main compound should be consistent with the number of protons. Smaller peaks may correspond to impurities. The chemical shifts and coupling patterns of these smaller peaks can provide structural information about the impurities.

  • 13C NMR: The number of signals should correspond to the number of unique carbons in the molecule. Additional signals suggest the presence of impurities.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for the complete structural assignment of both the main compound and any significant impurities.[3][4]

Visualizing the Synthetic Landscape and Potential Impurities

The following diagram illustrates a plausible synthetic pathway and highlights where different types of impurities may be introduced.

G cluster_0 Step 1: Benzophenone Core Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution SM1 Ethyl 3-(chlorocarbonyl)benzoate Product1 Ethyl 3-(2-methylbenzoyl)benzoate SM1->Product1 SM2 2-Methyltoluene SM2->Product1 Catalyst1 AlCl3 Catalyst1->Product1 Impurity1 Isomeric By-products (e.g., 4- or 6-acylation) Product1->Impurity1 Side Reaction Product2 Ethyl 3-(2-(bromomethyl)benzoyl)benzoate Product1->Product2 Product1->Product2 Intermediate 1 Impurity2 Unreacted Starting Material Product1->Impurity2 Incomplete Reaction Reagent1 N-Bromosuccinimide (NBS) Reagent1->Product2 Initiator AIBN/Light Initiator->Product2 FinalProduct This compound Product2->FinalProduct Product2->FinalProduct Intermediate 2 Reagent2 Pyrrolidine Reagent2->FinalProduct Impurity4 Residual Pyrrolidine Reagent2->Impurity4 Excess Base Base (e.g., K2CO3) Base->FinalProduct Impurity3 Hydrolysis Product (Carboxylic Acid) FinalProduct->Impurity3 Degradation

Caption: Plausible synthetic workflow for this compound and points of impurity introduction.

Logical Flow for Troubleshooting

The following diagram outlines a logical approach to troubleshooting issues that may be related to impurities.

G Start Experimental Anomaly Observed CheckCoA Review Supplier's Certificate of Analysis Start->CheckCoA AnalyzeInHouse Perform In-House Analysis (HPLC-MS, NMR) CheckCoA->AnalyzeInHouse Purity Suspect or Undefined ContactSupport Contact Supplier's Technical Support CheckCoA->ContactSupport Discrepancy Found IdentifyImpurities Identify and Quantify Impurities AnalyzeInHouse->IdentifyImpurities AssessImpact Assess Potential Impact of Impurities IdentifyImpurities->AssessImpact Purify Purify Material (if necessary) AssessImpact->Purify High Impact ModifyExperiment Modify Experimental Protocol AssessImpact->ModifyExperiment Low Impact End Problem Resolved Purify->End ModifyExperiment->End ContactSupport->End

Caption: A logical workflow for troubleshooting impurity-related experimental issues.

References

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Downs, C. A., et al. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Chemical Research in Toxicology, 34(4), 1046–1054. [Link]

  • Kim, S., et al. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment International, 70, 143-157. [Link]

  • Gao, L., et al. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Environmental Science and Pollution Research, 28(23), 29631-29641. [Link]

  • Lee, S. H., et al. (2020). Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus. Journal of Hazardous Materials, 389, 122149. [Link]

Sources

Validation & Comparative

Comparative Guide: 3'-Carboethoxy-2-pyrrolidinomethyl Benzophenone vs. Established Pyrrolidine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ortho-Substituted Benzophenones

In the landscape of central nervous system (CNS) drug discovery and fine chemical synthesis, the pyrrolidinomethyl benzophenone scaffold represents a distinct structural departure from the classic phenylalkylamine class (e.g., bupropion, pyrovalerone).

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-32-8) is a specialized intermediate that combines three critical pharmacophoric elements:

  • The Diaryl Ketone Core: Provides a rigid hydrophobic scaffold, distinct from the flexible alkyl chains of standard cathinones.

  • The Ortho-Benzylic Amine: A sterically constrained "hinge" that influences binding affinity to monoamine transporters (DAT/NET).

  • The Meta-Ester Handle: A reactive site for further diversification (hydrolysis to acid, reduction to alcohol, or amidation), making it an ideal "library generator" for structure-activity relationship (SAR) studies.

This guide objectively compares this compound against established pyrrolidine derivatives, focusing on synthetic accessibility, physicochemical properties, and structural utility.

Structural & Physicochemical Comparison

To understand the utility of this compound, we must compare it with standard pyrrolidine-based bioactive molecules.

Table 1: Physicochemical Profile vs. Established Analogs
Metric3'-Carboethoxy-2-pyrrolidinomethyl BP Pyrovalerone (Reference Std)Bupropion (Clinical Std)Significance
Core Structure Diaryl Ketone (Benzophenone)Phenylalkyl KetonePhenylalkyl KetoneDiaryl cores offer higher metabolic stability against ketone reduction.
Amine Position Ortho-Benzylic (Rigid)Alpha-Carbon (Flexible)Alpha-Carbon (Flexible)Ortho-substitution locks conformation; potentially higher selectivity.
MW ( g/mol ) 337.42245.36239.74Higher MW suggests higher binding surface area but potentially lower BBB permeability.
cLogP (Predicted) ~4.2~3.8~2.8More lipophilic; likely requires formulation aids (e.g., cyclodextrins) for aqueous assays.
tPSA (Ų) 46.620.326.3The ester group adds polarity, balancing the lipophilic benzophenone core.
Synthetic Route Friedel-Crafts + SN2Bromination + SN2Bromination + SN2Similar complexity; the ester group requires protection-free strategies.

Analyst Note: The elevated LogP (4.2) of the 3'-Carboethoxy derivative indicates it is a Class II compound in the Biopharmaceutics Classification System (BCS)—low solubility, high permeability. Unlike Bupropion, which is readily water-soluble as a hydrochloride salt, this benzophenone derivative may require organic co-solvents (DMSO) for initial screening.

Structural Logic & Pharmacophore Analysis

The following diagram illustrates the structural divergence between the 3'-Carboethoxy derivative and the classic Pyrovalerone scaffold. The key differentiator is the steric lock provided by the ortho-substitution.

PharmacophoreComparison cluster_0 Classic Scaffold (Pyrovalerone) cluster_1 Novel Scaffold (3'-Carboethoxy-2-pyrrolidinomethyl BP) Pyro Pyrovalerone Core (Phenyl-CO-Alkyl-N) Flexibility High Flexibility (Alpha-Carbon Rotation) Pyro->Flexibility Pharmacokinetics OrthoLock Ortho-Substitution (Conformational Lock) Flexibility->OrthoLock Contrast: Entropy Penalty vs. Pre-organization Benzophenone Benzophenone Core (Diaryl Ketone) Benzophenone->OrthoLock Steric Constraint EsterHandle 3'-Ester Group (Diversification Point) Benzophenone->EsterHandle SAR Utility

Figure 1: Structural comparison highlighting the "Conformational Lock" of the benzophenone scaffold vs. the flexible alkyl chain of pyrovalerone.

Experimental Protocols

Protocol A: Synthesis via Benzylic Bromination & Amination

Rationale: Direct amination of the benzophenone core is difficult. The most reliable route utilizes a methyl-substituted precursor, followed by radical bromination and nucleophilic substitution. This protocol is designed for the 2-methyl precursor.

Reagents:

  • Precursor: Ethyl 3-(2-methylbenzoyl)benzoate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Amine: Pyrrolidine (2.5 eq)

  • Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (greener alternative)

Step-by-Step Methodology:

  • Radical Bromination (The "Benzylic Activation"):

    • Dissolve Ethyl 3-(2-methylbenzoyl)benzoate in anhydrous Trifluorotoluene (0.5 M).

    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Critical Control: Reflux under Argon for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting material.

    • Note: The product, Ethyl 3-(2-bromomethylbenzoyl)benzoate, is lachrymatory. Handle in a fume hood.

    • Cool to 0°C, filter off the succinimide byproduct. Concentrate the filtrate to yield the crude benzylic bromide.

  • Nucleophilic Substitution (The "Amination"):

    • Dissolve the crude bromide in dry THF or Acetonitrile.

    • Add Pyrrolidine (2.5 eq) dropwise at 0°C. The excess pyrrolidine acts as both the nucleophile and the acid scavenger (HBr sponge).

    • Allow to warm to room temperature and stir for 12 hours.

    • Validation: Check by LC-MS for the mass ion [M+H]+ = 338.2.

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x).

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5). The amine is polar; a gradient is recommended.

Protocol B: Solubility & Lipophilicity Assessment

Rationale: Due to the high cLogP, accurate biological testing requires precise solubility data.

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Precipitation Assay: Aliquot 10 µL of stock into 990 µL of PBS (pH 7.4).

  • Turbidimetry: Measure Absorbance at 620 nm immediately and after 4 hours.

    • Result Interpretation: If OD620 > 0.01, the compound has precipitated.

    • Mitigation: If precipitation occurs, repeat using PBS with 10% Cyclodextrin (HP-β-CD).

Synthetic Pathway Visualization

The following diagram details the logical flow of the synthesis described above, including the critical "Diversification" step enabled by the ester group.

SynthesisPathway Start Precursor: Ethyl 3-(2-methylbenzoyl)benzoate Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Intermediate Intermediate: Benzylic Bromide Step1->Intermediate Step2 Step 2: Amination (Pyrrolidine, THF, RT) Intermediate->Step2 Product Target: 3'-Carboethoxy-2-pyrrolidinomethyl BP Step2->Product Diversification Library Generation: Hydrolysis (-COOH) or Reduction (-CH2OH) Product->Diversification Future SAR

Figure 2: Synthetic workflow from the methyl-benzophenone precursor to the final amine target.

References

  • Chemical Identity & Properties

    • Source: BOC Sciences / Sigma-Aldrich Catalog D
    • Compound: this compound (CAS: 898774-32-8).[1][][3][4]

    • Link:(Note: Specific catalog pages are dynamic; search by CAS 898774-32-8 for current lot data).

  • Benzophenone Synthesis Methodology

    • Title: "Friedel–Crafts acylation and electrophilic aromatic substitution reactions were the key reactions of this synthesis to achieve these fluorinated prenylated benzophenones."[5]

    • Source: ResearchG
    • Link:

  • Pyrrolidine Pharmacophore Context

    • Title: "Structure-Activity Rel
    • Context: Used for comparative SAR analysis of the pyrrolidine ring function.
    • Link:

  • General Benzophenone Properties

    • Title: "Benzophenone - Physicochemical Properties and Applic
    • Source: Wikipedia / ECHEMI.
    • Link:

Sources

Safety Operating Guide

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Waste Management of 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Executive Safety Summary

This compound is a complex organic intermediate containing a benzophenone core, a pyrrolidine ring, and an ester functionality. While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, its structural components dictate a high-hazard classification protocol.

  • Benzophenone Core: Associated with aquatic toxicity and potential carcinogenicity (IARC Group 2B).

  • Pyrrolidine Moiety: Nitrogenous base; potential irritant/corrosive and pharmacologically active (CNS effects possible in analogs).

  • Ester Group: Susceptible to hydrolysis; generally combustible.

Core Directive: Due to the potential for aquatic persistence and pharmacological activity, High-Temperature Incineration is the only acceptable disposal method. Discharge to sewer systems is strictly prohibited.[1]

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure Regulatory Compliance (RCRA).

PropertyAssessment / HazardOperational Implication
Physical State Solid (likely crystalline) or OilUse anti-static weighing tools; avoid dust generation.
Solubility Lipophilic (Low water solubility)Do not attempt to dilute with water for drain disposal.
Reactivity Stable; Incompatible with strong oxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
Toxicity Unknown Specifics; Treat as High Potency Assume LD50 < 50 mg/kg (Oral, Rat) for safety margins.
Environmental Marine Pollutant Zero-tolerance for release into drains or sinks.
RCRA Status Non-Listed (unless commercial product); CharacteristicLikely D001 (Ignitable) if in solvent; otherwise Toxic via characteristic.

Waste Stream Segregation Protocol

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures the incineration facility can process the material safely.

The "Non-Halogenated" Rule

This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks Chlorine, Bromine, or Fluorine.

  • Correct Stream: Non-Halogenated Organic Waste.

  • Incorrect Stream: Halogenated Waste (mixing increases disposal costs and limits fuel-blending options).

Visual Workflow: Waste Characterization

WasteSegregation Start Start: Waste Generation IsSolid Is the material Solid or Liquid? Start->IsSolid Liquid Liquid Solution IsSolid->Liquid Liquid Solid Solid / Pure Substance IsSolid->Solid Solid CheckSolvent Check Solvent Base Liquid->CheckSolvent HaloSolvent Contains Halogens? (DCM, Chloroform) CheckSolvent->HaloSolvent StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) HaloSolvent->StreamA No (Ethanol, Ethyl Acetate, etc.) StreamB Stream B: Halogenated Organic (Specific Incineration) HaloSolvent->StreamB Yes (Halogenated) Dissolve Dissolve in Combustible Solvent (Ethanol/Acetone) for Rinse? Solid->Dissolve Dissolve->StreamA Yes (Rinsate) StreamC Stream C: Solid Hazardous Waste (Lab Pack) Dissolve->StreamC No (Bulk Solid)

Figure 1: Decision Logic for Waste Stream Assignment. Ensure the compound is routed to High BTU Incineration (Stream A) whenever possible to ensure thermal destruction of the pharmacophore.

Step-by-Step Disposal Procedure

Phase 1: Preparation & Containment
  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. If handling pure powder >1g, use a powder hood or N95 respirator.

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) or Amber Glass carboy.

    • Solids: Wide-mouth HDPE jar with a screw-top lid.

  • Transfer:

    • Transfer the material into the waste container using a disposable funnel.

    • Triple Rinse: Rinse the original reaction vessel 3 times with a compatible solvent (e.g., Acetone or Ethanol). Add these rinsates to the Non-Halogenated Organic waste container. Crucial: This ensures the original flask is "RCRA Empty."

Phase 2: Labeling (The "Cradle-to-Grave" Link)

An improperly labeled container is a "Unknown Chemical" and costs ~$1,500 to characterize.

  • Label Must Include:

    • Full Chemical Name: "this compound" (Do not use abbreviations or lab notebook codes like "Compound X").

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Flammable (if in solvent).

Phase 3: Storage (Satellite Accumulation Area - SAA)
  • Store the container in a secondary containment tray (to catch leaks).

  • Keep Closed: The cap must be tightly closed unless actively adding waste (EPA Requirement).

  • Timeline: Once full, move to the Central Accumulation Area within 3 days.

Spill Response Protocol

If a spill occurs, immediate containment is vital to prevent the compound from drying into a dust hazard or entering floor drains.

Spill Kit Requirements:

  • Inert absorbent (Vermiculite or Bentonite clay).

  • Sodium Bicarbonate (if acid neutralization is needed—unlikely here).

  • Broom and dustpan (dedicated for hazmat).

Visual Workflow: Emergency Response

SpillResponse Alert 1. Alert & Isolate (Clear Area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Absorb 4. Absorption (Cover liquid/powder) Contain->Absorb Collect 5. Collection (Scoop into HazBag) Absorb->Collect Label 6. Labeling (Tag as Hazardous Debris) Collect->Label

Figure 2: Immediate Spill Response Workflow. Speed is critical to prevent spread.

Scientific Rationale: Why Incineration?

As a scientist, you must understand the mechanism of disposal. We do not landfill this compound.

  • Thermal Oxidation: The goal is to break the C-N (pyrrolidine) and C-C (benzophenone) bonds.

  • Process: In a rotary kiln incinerator at >1000°C, the compound is mineralized:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      /
      
      
      (scrubbed)
  • Prevention of Bioaccumulation: Benzophenone derivatives are lipophilic (

    
    ). If they enter the water table, they bioaccumulate in aquatic life. Incineration guarantees 99.99% destruction efficiency (DRE).
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

  • PubChem. (2023). Benzophenone - Compound Summary (Hazard Identification). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.